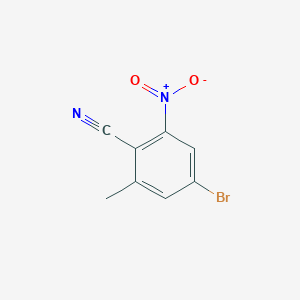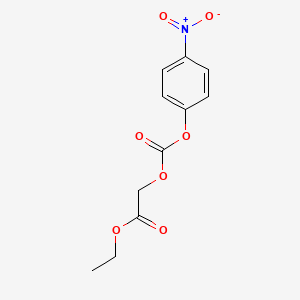
2-(4-硝基苯氧基)碳酸乙酯
描述
Ethyl 2-((4-nitrophenoxy)carbonyloxy)acetate is an organic compound with the molecular formula C11H11NO7 and a molecular weight of 269.21 g/mol . It is characterized by the presence of an ethyl ester group, a nitrophenyl group, and a carbonyloxy linkage. This compound is of interest in various fields due to its unique chemical structure and reactivity.
科学研究应用
Ethyl 2-((4-nitrophenoxy)carbonyloxy)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a prodrug, where the compound is metabolized in the body to release active pharmaceutical ingredients.
Medicine: Explored for its potential use in drug delivery systems due to its ability to undergo controlled hydrolysis.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2-((4-nitrophenoxy)carbonyloxy)acetate can be synthesized through a multi-step process involving the reaction of ethyl bromoacetate with 4-nitrophenol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like acetone or dimethylformamide. The resulting intermediate is then treated with phosgene or a phosgene equivalent to introduce the carbonyloxy group .
Industrial Production Methods
Industrial production of Ethyl 2-((4-nitrophenoxy)carbonyloxy)acetate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
化学反应分析
Types of Reactions
Ethyl 2-((4-nitrophenoxy)carbonyloxy)acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid or base, the ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Hydrolysis: 4-nitrophenol and ethyl acetate.
Reduction: Ethyl 2-((4-aminophenoxy)carbonyloxy)acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of Ethyl 2-((4-nitrophenoxy)carbonyloxy)acetate involves its hydrolysis to release 4-nitrophenol and ethyl acetate. The released 4-nitrophenol can undergo further metabolic transformations in biological systems. The compound’s reactivity is primarily due to the presence of the ester and nitro groups, which are susceptible to nucleophilic attack and reduction, respectively.
相似化合物的比较
Similar Compounds
Ethyl 2-((4-aminophenoxy)carbonyloxy)acetate: Similar structure but with an amino group instead of a nitro group.
Methyl 2-((4-nitrophenoxy)carbonyloxy)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-((4-nitrophenoxy)carbonyloxy)propanoate: Similar structure but with a propanoate group instead of an acetate group.
Uniqueness
Ethyl 2-((4-nitrophenoxy)carbonyloxy)acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the nitro and ester groups allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
ethyl 2-(4-nitrophenoxy)carbonyloxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO7/c1-2-17-10(13)7-18-11(14)19-9-5-3-8(4-6-9)12(15)16/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMYKBJNYREDMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
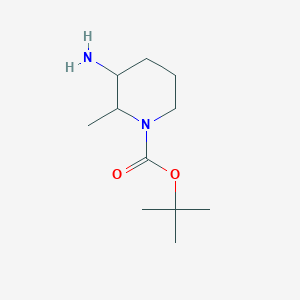
![7-fluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1532802.png)
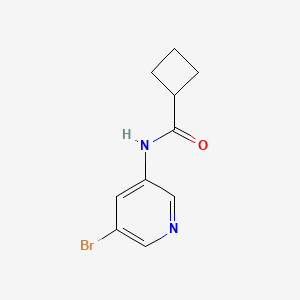


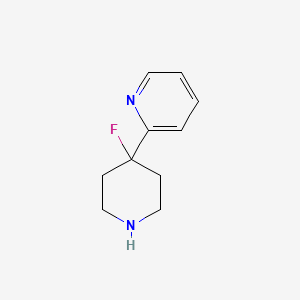
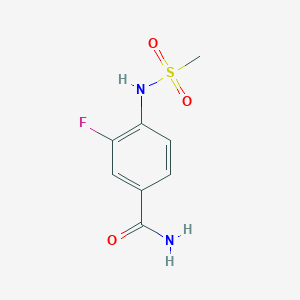
![1-[(5-Bromothiophen-2-yl)methyl]-4,4-difluoropiperidine](/img/structure/B1532814.png)
![4-[(4-Fluoropiperidin-1-yl)methyl]phenol](/img/structure/B1532815.png)
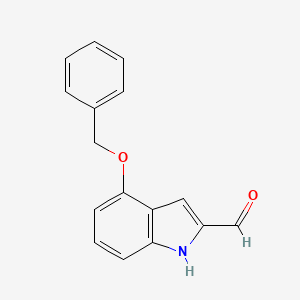
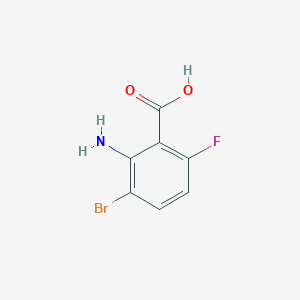
![N-[(2-fluorophenyl)methyl]-3-methylpyridin-4-amine](/img/structure/B1532820.png)
